molecular formula C18H12ClN3O3S B2813817 N-(4-chlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 313405-84-4

N-(4-chlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No. B2813817
CAS RN: 313405-84-4
M. Wt: 385.82
InChI Key: KOFAHLKSJIGYDW-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide, commonly known as CBT-BZ, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has shown promising results in various scientific research studies.

Scientific Research Applications

Antimicrobial Applications

Research into the antimicrobial efficacy of thiazole derivatives, which share structural similarities with the queried compound, reveals significant potential. For instance, derivatives of thiazole have been synthesized and tested for their antimicrobial properties, showcasing effectiveness against a range of pathogenic strains. Notably, certain synthesized molecules demonstrated more potent activity than reference drugs against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains. This suggests that thiazole-based compounds, by extension, could offer valuable contributions to developing new antimicrobial agents (Bikobo et al., 2017).

Anticancer Activities

The structural framework of the compound shares characteristics with other thiazole derivatives that have been explored for anticancer activities. For example, a study on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity against several cancer cell lines. This finding indicates the potential of thiazole benzamide derivatives in chemotherapy, underscoring their relevance in the search for new anticancer compounds (Ravinaik et al., 2021).

Chemical Synthesis and Characterization

Thiazole and its derivatives have been extensively studied for their chemical synthesis and structural characterization, offering insights into the versatility of these compounds in various chemical reactions. Studies focusing on the synthesis of thiazole derivatives highlight the methodologies for introducing various functional groups, which can significantly alter the compound's biological activities. These synthetic strategies and characterization techniques are crucial for advancing the development of thiazole-based compounds with targeted biological functions (Lynch et al., 2006).

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O3S/c19-12-2-1-3-13-16(12)20-18(26-13)21-17(25)10-4-6-11(7-5-10)22-14(23)8-9-15(22)24/h1-7H,8-9H2,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFAHLKSJIGYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

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